molecular formula C11H15NS B12715756 4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- CAS No. 72403-62-4

4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel-

Cat. No.: B12715756
CAS No.: 72403-62-4
M. Wt: 193.31 g/mol
InChI Key: DTUBMGPOTPNISW-ISUQUUIWSA-N
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Description

4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- is a chemical compound with the molecular formula C₁₀H₁₅NS. It is known for its unique structure, which includes a methanoindene core and an isothiocyanate functional group. This compound is used in various industrial and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the methanoindene core, which can be derived from cyclopentadiene and other related compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Utilizing large reactors to carry out the synthesis steps mentioned above.

    Continuous Monitoring: Employing analytical techniques to monitor the reaction progress and ensure consistent quality.

    Efficient Purification: Using industrial-scale purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines or thiols.

    Substitution: Formation of thioureas or isocyanates.

Scientific Research Applications

4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- involves its interaction with nucleophiles due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s reactivity is influenced by its unique structure, which allows it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4,7-methano-1H-indene: A related compound with a similar core structure but lacking the isothiocyanate group.

    Octahydro-4,7-methano-1H-indene-5-aldehyde: Another similar compound with an aldehyde functional group instead of isothiocyanate.

Uniqueness

4,7-Methano-1H-indene, octahydro-5-isothiocyanato-, (3aR,4S,5R,7S,7aR)-rel- is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

72403-62-4

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

(1R,2R,6R,7R,8R)-8-isothiocyanatotricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H15NS/c13-6-12-11-5-7-4-10(11)9-3-1-2-8(7)9/h7-11H,1-5H2/t7-,8-,9-,10-,11-/m1/s1

InChI Key

DTUBMGPOTPNISW-ISUQUUIWSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3N=C=S

Canonical SMILES

C1CC2C(C1)C3CC2CC3N=C=S

Origin of Product

United States

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